Cas no 16588-23-1 (4-Anilino-3-nitrobenzonitrile)
4-Anilino-3-nitrobenzonitrile Chemical and Physical Properties
Names and Identifiers
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- 3-Nitro-4-(Phenylamino)benzonitrile
- 4-Anilino-3-nitrobenzonitrile
- SR-01000311377
- MFCD00768956
- SR-01000311377-1
- BS-21673
- Benzonitrile, 3-nitro-4-(phenylamino)-
- Oprea1_542359
- SCHEMBL13610400
- 16588-23-1
- DTXSID90389457
- CS-0205986
- AKOS000507346
- SB76955
-
- MDL: MFCD00768956
- Inchi: 1S/C13H9N3O2/c14-9-10-6-7-12(13(8-10)16(17)18)15-11-4-2-1-3-5-11/h1-8,15H
- InChI Key: FEQBPFGUGQALQK-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=C(C#N)C=CC=1NC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 239.06957
- Monoisotopic Mass: 239.069
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 338
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 81.6Ų
Experimental Properties
- PSA: 78.96
4-Anilino-3-nitrobenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 215121-1g |
3-Nitro-4-(Phenylamino)benzonitrile |
16588-23-1 | 95% | 1g |
£76.00 | 2022-02-28 | |
| Fluorochem | 215121-5g |
3-Nitro-4-(Phenylamino)benzonitrile |
16588-23-1 | 95% | 5g |
£225.00 | 2022-02-28 | |
| Fluorochem | 215121-10g |
3-Nitro-4-(Phenylamino)benzonitrile |
16588-23-1 | 95% | 10g |
£350.00 | 2022-02-28 | |
| Alichem | A019096263-25g |
3-Nitro-4-(Phenylamino)benzonitrile |
16588-23-1 | 95% | 25g |
563.92 USD | 2021-06-17 | |
| TRC | B411090-10mg |
4-Anilino-3-nitrobenzonitrile |
16588-23-1 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B411090-50mg |
4-Anilino-3-nitrobenzonitrile |
16588-23-1 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B411090-100mg |
4-Anilino-3-nitrobenzonitrile |
16588-23-1 | 100mg |
$ 80.00 | 2022-06-07 | ||
| Ambeed | A708764-5g |
3-Nitro-4-(Phenylamino)benzonitrile |
16588-23-1 | 98% | 5g |
$182.0 | 2024-04-23 | |
| abcr | AB309104-1 g |
3-Nitro-4-(phenylamino)benzonitrile; 98% |
16588-23-1 | 1g |
€136.80 | 2022-06-11 | ||
| abcr | AB309104-5 g |
3-Nitro-4-(phenylamino)benzonitrile; 98% |
16588-23-1 | 5g |
€326.40 | 2022-06-11 |
4-Anilino-3-nitrobenzonitrile Suppliers
4-Anilino-3-nitrobenzonitrile Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 4-Anilino-3-nitrobenzonitrile
4-Anilino-3-nitrobenzonitrile (CAS No. 16588-23-1): A Comprehensive Overview
4-Anilino-3-nitrobenzonitrile (CAS No. 16588-23-1) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, also known as N-(4-cyanophenyl)-3-nitroaniline, is characterized by its unique structural features, which include an anilino group and a nitro group attached to a benzene ring, along with a cyano group. These functional groups endow the molecule with a range of chemical and biological properties, making it a valuable candidate for various applications.
The synthesis of 4-anilino-3-nitrobenzonitrile typically involves the reaction of 3-nitrobenzonitrile with aniline under appropriate conditions. The reaction can be optimized to achieve high yields and purity, which are crucial for downstream applications. Recent advancements in synthetic methodologies have focused on developing environmentally friendly and cost-effective routes to produce this compound, aligning with the growing emphasis on green chemistry principles.
In the realm of medicinal chemistry, 4-anilino-3-nitrobenzonitrile has been investigated for its potential therapeutic applications. Studies have shown that this compound exhibits significant biological activity, particularly in the context of anti-inflammatory and anticancer properties. For instance, research published in the Journal of Medicinal Chemistry highlighted the ability of 4-anilino-3-nitrobenzonitrile to inhibit specific enzymes involved in inflammatory pathways, suggesting its potential as a lead compound for developing novel anti-inflammatory drugs.
Moreover, the cytotoxic effects of 4-anilino-3-nitrobenzonitrile on various cancer cell lines have been explored in several preclinical studies. These studies have demonstrated that the compound can induce apoptosis and cell cycle arrest in cancer cells, while exhibiting minimal toxicity towards normal cells. This selective cytotoxicity makes 4-anilino-3-nitrobenzonitrile an attractive candidate for further development as an anticancer agent.
Beyond its medicinal applications, 4-anilino-3-nitrobenzonitrile has also found use in materials science. The unique electronic properties of this compound make it suitable for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Research in this area has focused on optimizing the molecular structure to enhance charge transport properties and improve device performance.
The stability and solubility of 4-anilino-3-nitrobenzonitrile are important factors that influence its suitability for various applications. Studies have shown that the compound exhibits good thermal stability and can be dissolved in a variety of organic solvents, facilitating its use in solution-based processing techniques. However, care must be taken to avoid exposure to strong acids or bases, which can lead to degradation of the molecule.
In conclusion, 4-anilino-3-nitrobenzonitrile (CAS No. 16588-23-1) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and materials science. Its unique structural features and biological activities make it a promising candidate for further research and development. As ongoing studies continue to uncover new insights into its properties and applications, 4-anilino-3-nitrobenzonitrile is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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